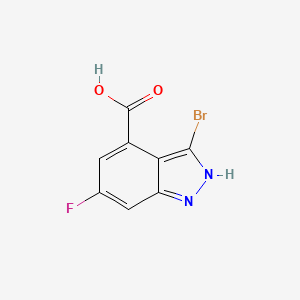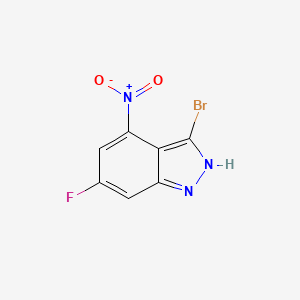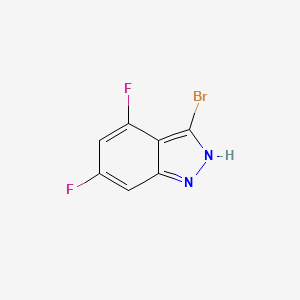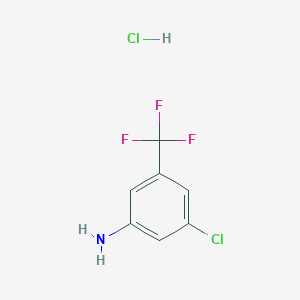
4-Amino-6-isopropil-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propan-2-yl)-1H-indol-4-amine, also known as 6-PPIA, is a synthetic indoleamine compound that has been studied for its potential applications in scientific research. It has been demonstrated to possess a range of biochemical and physiological effects, and has been used in laboratory experiments to investigate a variety of biological processes.
Aplicaciones Científicas De Investigación
Medicina: Aplicaciones antivirales y antiinflamatorias
La 4-Amino-6-isopropil-1H-indol ha mostrado potencial en el campo médico debido a sus actividades biológicas. Se ha informado que los derivados de este compuesto exhiben propiedades antivirales, particularmente contra el virus de la influenza A y el virus Coxsackie B4 . Además, algunos derivados han demostrado actividades antiinflamatorias y analgésicas, lo que podría ser beneficioso para desarrollar nuevos agentes terapéuticos .
Agricultura: Regulación del crecimiento de las plantas
En la agricultura, los derivados del indol como la this compound son de interés debido a su similitud estructural con las hormonas vegetales como el ácido indol-3-acético, que participa en la regulación del crecimiento de las plantas . Esto sugiere aplicaciones potenciales para aumentar el rendimiento de los cultivos y mejorar la salud de las plantas.
Ciencia de los materiales: Síntesis de moléculas complejas
El sistema cíclico del indol, parte de la this compound, es un componente clave en la síntesis de arquitecturas moleculares complejas que se encuentran en compuestos naturales . Su papel en la síntesis orgánica lo hace valioso para crear nuevos materiales con propiedades específicas.
Ciencia ambiental: Estudios de biodegradación y toxicidad
Los derivados del indol son significativos en la ciencia ambiental para estudiar la biodegradación de los compuestos aromáticos. Comprender el destino ambiental de estos compuestos puede llevar a una mejor gestión de su toxicidad potencial e impacto ambiental .
Bioquímica: Inhibición enzimática y unión a receptores
En bioquímica, los derivados de la this compound se han explorado por su capacidad para inhibir enzimas y unirse a receptores, lo cual es crucial para el desarrollo de fármacos que se dirijan a vías bioquímicas específicas .
Farmacología: Desarrollo de fármacos
La actividad farmacológica de los derivados del indol, incluidas las propiedades antivirales, antiinflamatorias y anticancerígenas, los convierte en candidatos para el desarrollo de fármacos y el tratamiento de diversas enfermedades .
Química analítica: Cromatografía y espectroscopia
En química analítica, los compuestos como la this compound pueden utilizarse como patrones o reactivos en métodos cromatográficos y espectroscópicos, lo que ayuda a la identificación y cuantificación de sustancias .
Ingeniería química: Optimización de procesos
La síntesis y aplicación de la this compound puede conducir a avances en ingeniería química, particularmente en la optimización de procesos y el desarrollo de rutas sintéticas eficientes .
Mecanismo De Acción
Target of Action
6-Isopropyl-1H-indol-4-amine, also known as 6-(Propan-2-yl)-1H-indol-4-amine or 4-Amino-6-isopropylindole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, they have been found to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, indole derivatives can disrupt the normal functioning of cells, leading to various downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 6-Isopropyl-1H-indol-4-amine’s action can vary depending on the specific targets and pathways it affects. For instance, if the compound exhibits antiviral activity, it may inhibit viral replication within cells . If it shows anti-inflammatory activity, it may reduce inflammation by modulating the activity of certain immune cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Isopropyl-1H-indol-4-amine. For example, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s stability can be influenced by storage conditions, such as light exposure and humidity .
Análisis Bioquímico
Biochemical Properties
6-(Propan-2-yl)-1H-indol-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in the production of uric acid, which is significant in the treatment of conditions like gout. Additionally, 6-(Propan-2-yl)-1H-indol-4-amine interacts with various proteins, influencing their activity and stability.
Cellular Effects
The effects of 6-(Propan-2-yl)-1H-indol-4-amine on cells are profound. It has been observed to influence cell viability and proliferation. For example, studies on MC3T3-E1 cells, a type of osteoblast precursor, showed that 6-(Propan-2-yl)-1H-indol-4-amine can slightly stimulate cell proliferation in a dose-dependent manner
Molecular Mechanism
At the molecular level, 6-(Propan-2-yl)-1H-indol-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This binding interaction is crucial for its therapeutic effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Propan-2-yl)-1H-indol-4-amine over time have been studied extensively. In laboratory settings, it has been found to be relatively stable, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the exact duration and extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 6-(Propan-2-yl)-1H-indol-4-amine vary with dosage. At lower doses, it has been observed to have beneficial effects, such as reducing uric acid levels and stimulating cell proliferation. At higher doses, it can exhibit toxic effects, including potential liver and kidney damage . These findings highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
6-(Propan-2-yl)-1H-indol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the purine metabolism pathway . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Propan-2-yl)-1H-indol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
6-(Propan-2-yl)-1H-indol-4-amine is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These factors direct it to specific organelles, where it can exert its biochemical effects . The precise localization patterns are still being studied, but they are essential for understanding its function and activity within cells.
Propiedades
IUPAC Name |
6-propan-2-yl-1H-indol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABORPNHMGPVDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C=CNC2=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646674 |
Source


|
| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000343-80-5 |
Source


|
| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

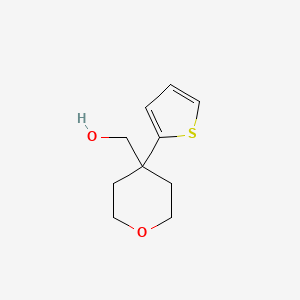
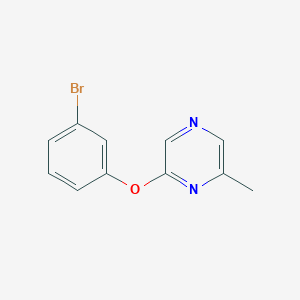
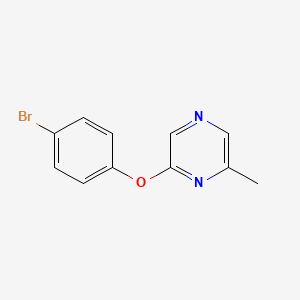
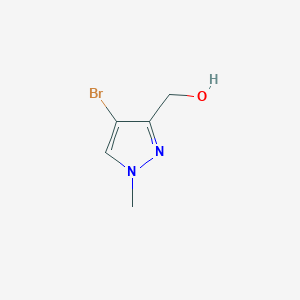
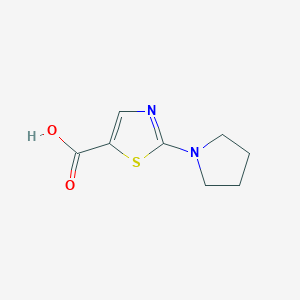
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
